1-Bromo-4-((cyclohexyloxy)methyl)benzene
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Overview
Description
1-Bromo-4-((cyclohexyloxy)methyl)benzene is an organic compound with the molecular formula C13H17BrO It is a brominated benzene derivative where a bromine atom is substituted at the para position of the benzene ring, and a cyclohexyloxy methyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-((cyclohexyloxy)methyl)benzene typically involves the bromination of 4-((cyclohexyloxy)methyl)benzene. The reaction can be carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the para position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-((cyclohexyloxy)methyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-4-((cyclohexyloxy)methyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-((cyclohexyloxy)methyl)benzene involves its interaction with various molecular targets and pathways. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the benzene ring. The specific pathways and targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methylbenzene: Similar structure but with a methyl group instead of a cyclohexyloxy methyl group.
1-Bromo-4-methoxybenzene: Contains a methoxy group instead of a cyclohexyloxy methyl group.
1-Bromo-4-(trifluoromethoxy)benzene: Has a trifluoromethoxy group instead of a cyclohexyloxy methyl group.
Uniqueness
1-Bromo-4-((cyclohexyloxy)methyl)benzene is unique due to the presence of the cyclohexyloxy methyl group, which imparts different chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-bromo-4-(cyclohexyloxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKVYWZZOCWKIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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